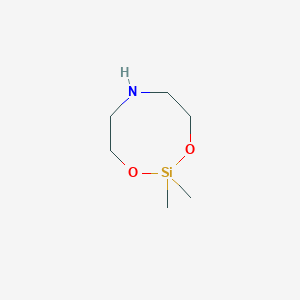
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane is a silicon-containing heterocyclic compound It is characterized by the presence of silicon, oxygen, and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane typically involves the reaction of aminoalkylethoxysilanes with chlormethylthiophene derivatives. The reaction conditions often include the use of triethanolamine to facilitate the formation of the desired silatrane derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with chlormethylthiophene derivatives to form N-(2-thenyl) derivatives.
Addition Reactions: Phenyl- and diphenylphosphines add to the compound under UV irradiation to form phosphino derivatives.
Common Reagents and Conditions
Chlormethylthiophene: Used in substitution reactions.
Triethanolamine: Facilitates the formation of silatrane derivatives.
Phenyl- and Diphenylphosphines: Used in addition reactions under UV irradiation.
Major Products Formed
N-(2-thenyl) derivatives: Formed from substitution reactions with chlormethylthiophene.
Phosphino derivatives: Formed from addition reactions with phenyl- and diphenylphosphines.
Scientific Research Applications
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various silatrane derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane involves its ability to form stable complexes with various reagents. The silicon atom within the ring structure plays a crucial role in facilitating these interactions. The compound’s reactivity is influenced by the presence of oxygen and nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane is unique due to its specific ring structure that includes silicon, oxygen, and nitrogen atoms. This combination of elements within a single ring imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Biological Activity
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane (commonly referred to as 6-Aza-2-thiothymine) is a compound that has garnered attention in recent years due to its diverse biological activities. This article will explore the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₄H₅N₃OS
- Molecular Weight : 143.17 g/mol
- Density : 1.63 g/cm³
- Boiling Point : 356.4 °C at 760 mmHg
- Melting Point : 218-221 °C
These properties suggest that the compound is stable under various conditions, which is crucial for its potential applications in biological systems.
Research indicates that this compound exhibits notable biological activities primarily through the following mechanisms:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
- Antitumor Properties : Some studies have indicated that it may possess cytotoxic effects against certain cancer cell lines. The exact mechanism involves the induction of apoptosis in malignant cells.
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially altering their activity and leading to therapeutic effects in metabolic disorders.
Case Study 1: Antiviral Activity
A study conducted on the antiviral effects of this compound demonstrated significant inhibition of viral replication in vitro. The compound was tested against several viral strains, showing a dose-dependent response that suggests its potential as an antiviral agent.
Case Study 2: Antitumor Effects
In a series of experiments involving human cancer cell lines, treatment with varying concentrations of this compound resulted in a marked decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating that the compound may induce programmed cell death in cancer cells.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumor | Induction of apoptosis | |
| Enzyme Inhibition | Alteration of enzyme activity |
Properties
CAS No. |
14880-50-3 |
|---|---|
Molecular Formula |
C6H15NO2Si |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2,2-dimethyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C6H15NO2Si/c1-10(2)8-5-3-7-4-6-9-10/h7H,3-6H2,1-2H3 |
InChI Key |
FIEZGKJURXRKTH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OCCNCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















